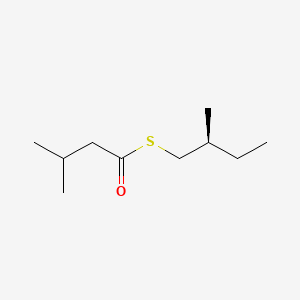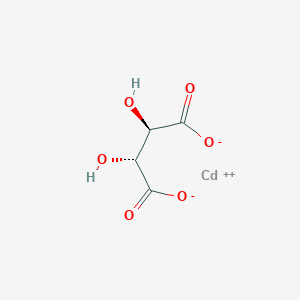
Cadmium (R-(R*,R*))-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium (R-(R*,R*))-tartrate is a coordination compound formed by the interaction of cadmium ions with tartrate ligands This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cadmium (R-(R*,R*))-tartrate typically involves the reaction of cadmium salts, such as cadmium chloride or cadmium sulfate, with tartaric acid in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper formation of the tartrate complex. The general reaction can be represented as: [ \text{Cd}^{2+} + \text{C}_4\text{H}_6\text{O}_6 \rightarrow \text{Cd(C}_4\text{H}_4\text{O}_6) ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using cadmium nitrate and tartaric acid. The process includes dissolving cadmium nitrate in water, followed by the addition of tartaric acid under stirring. The mixture is then heated to promote the reaction and the resulting cadmium tartrate is precipitated out, filtered, and dried.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: Cadmium tartrate can be oxidized in the presence of strong oxidizing agents, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert cadmium tartrate to cadmium metal or other lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur where the tartrate ligand is replaced by other ligands, forming different cadmium complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Various ligands like ethylenediamine or ammonia under controlled pH and temperature conditions.
Major Products:
Oxidation: Cadmium oxide (CdO)
Reduction: Cadmium metal (Cd)
Substitution: New cadmium complexes with different ligands
Aplicaciones Científicas De Investigación
Cadmium (R-(R*,R*))-tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and in studies of coordination chemistry.
Biology: Investigated for its effects on biological systems, particularly in studies of heavy metal toxicity and detoxification mechanisms.
Industry: Used in the production of pigments, coatings, and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of cadmium (R-(R*,R*))-tartrate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This binding can lead to oxidative stress, interference with DNA repair mechanisms, and disruption of cellular signaling pathways. The tartrate ligand may also play a role in modulating the bioavailability and toxicity of cadmium.
Comparación Con Compuestos Similares
Cadmium (R-(R*,R*))-tartrate can be compared with other cadmium complexes such as cadmium sulfate, cadmium chloride, and cadmium acetate. While all these compounds contain cadmium, their chemical properties and applications can vary significantly:
Cadmium sulfate: Commonly used in electroplating and as a pigment.
Cadmium chloride: Used in the synthesis of other cadmium compounds and as a reagent in laboratory research.
Cadmium acetate: Utilized in the production of cadmium-based catalysts and as a stabilizer in plastics.
This compound is unique due to the presence of the tartrate ligand, which can influence its solubility, reactivity, and biological interactions.
Propiedades
Número CAS |
34100-40-8 |
|---|---|
Fórmula molecular |
C4H4CdO6 |
Peso molecular |
260.48 g/mol |
Nombre IUPAC |
cadmium(2+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clave InChI |
GPZWFVHFXGHERV-ZVGUSBNCSA-L |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


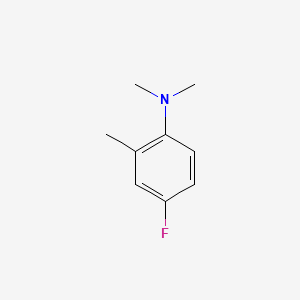

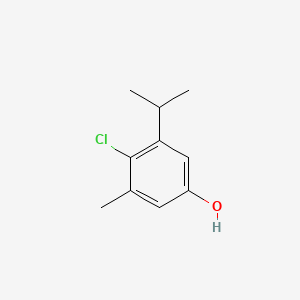

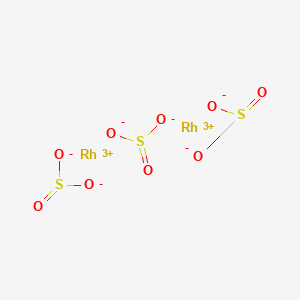
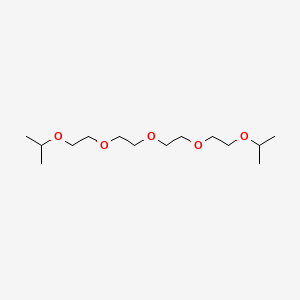
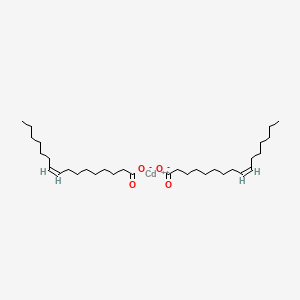
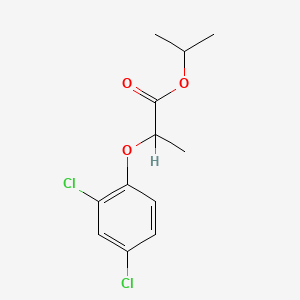
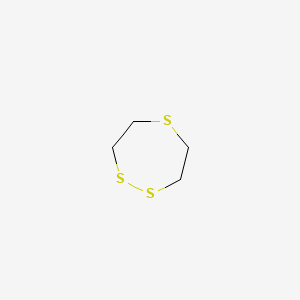


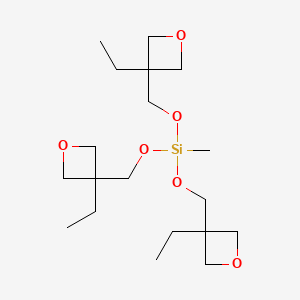
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
